molecular formula C16H16O3 B2549728 2,6-Dimethylphenyl 2-methoxybenzoate CAS No. 72566-71-3

2,6-Dimethylphenyl 2-methoxybenzoate

Cat. No.: B2549728
CAS No.: 72566-71-3
M. Wt: 256.301
InChI Key: ZIIVNZSCLZMZCP-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 2-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,6-dimethylphenyl group attached to a 2-methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylphenyl 2-methoxybenzoate typically involves the esterification of 2,6-dimethylphenol with 2-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: 2,6-Dimethylbenzoic acid or 2,6-dimethylbenzaldehyde.

    Reduction: 2,6-Dimethylphenylmethanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylphenyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

    2,5-Dimethylphenyl 4-methoxybenzoate: Similar structure but with different substitution pattern on the phenyl ring.

    2,6-Dimethylphenyl isocyanide: Contains an isocyanide group instead of an ester group.

    2,6-Dimethylphenol: The parent phenol compound without the ester linkage.

Uniqueness: 2,6-Dimethylphenyl 2-methoxybenzoate is unique due to its specific ester linkage and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2,6-dimethylphenyl) 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-7-6-8-12(2)15(11)19-16(17)13-9-4-5-10-14(13)18-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIVNZSCLZMZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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